1-(2-Bromoethyl)-2,2-dimethylpyrrolidine
Description
1-(2-Bromoethyl)-2,2-dimethylpyrrolidine is a brominated pyrrolidine derivative characterized by a pyrrolidine ring substituted with two methyl groups at the 2-position and a bromoethyl chain at the 1-position. This compound is of interest in organic synthesis, particularly in alkylation reactions, due to the reactive bromoethyl moiety. Its steric and electronic properties are influenced by the dimethyl groups, which may enhance stability and modulate reactivity compared to non-substituted analogs .
Properties
Molecular Formula |
C8H16BrN |
|---|---|
Molecular Weight |
206.12 g/mol |
IUPAC Name |
1-(2-bromoethyl)-2,2-dimethylpyrrolidine |
InChI |
InChI=1S/C8H16BrN/c1-8(2)4-3-6-10(8)7-5-9/h3-7H2,1-2H3 |
InChI Key |
NGKWPCKZJMBKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1CCBr)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Pyrrolidine Derivatives with Brominated Substituents
a. 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS 1088410-99-4)
- Structure : Features a bromophenyl group instead of bromoethyl.
- Properties : The aromatic bromophenyl group increases molecular weight (Mol. Wt. 240.14 g/mol) and may enhance π-π stacking interactions in biological systems. However, the absence of a reactive bromoethyl chain limits its utility in alkylation reactions .
b. 1-(2-(4-Bromo-2-chlorophenoxy)ethyl)pyrrolidine (CAS 435287-53-9)
- Structure: Contains a bromo-chlorophenoxyethyl group attached to pyrrolidine.
- Reactivity: The electron-withdrawing chlorine and bromine atoms may reduce nucleophilic substitution rates compared to the target compound.
Pyrrolidine Derivatives with Fluorinated or Methyl Substituents
a. 2,2-Dimethylpyrrolidine Hydrochloride
- Structure : Lacks the bromoethyl group but shares the 2,2-dimethylpyrrolidine core.
- Applications : Widely used in pharmaceutical intermediates. Market data (2025–2030) projects a 6.8% annual growth rate due to demand in drug synthesis. The absence of bromine reduces toxicity concerns but limits electrophilic reactivity .
b. 3,3,4,4-Tetrafluoropyrrolidine Derivatives (Compound 29 in )
- Activity: Demonstrated similar potency to non-fluorinated analogs in biological assays. Fluorination increases metabolic stability and lipophilicity (cLogP +0.5), whereas bromoethyl substitution prioritizes reactivity over stability .
Stability and Handling Considerations
- Brominated Compounds : Require precautions against light and moisture to prevent decomposition. The target compound’s bromoethyl group may pose higher toxicity risks compared to fluorinated analogs (e.g., 3,3,4,4-tetrafluoropyrrolidine) .
- Storage : Recommended at 2–8°C under inert gas (N2/Ar), similar to other brominated heterocycles .
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